molecular formula C9H14Cl2N6 B1482359 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 2097994-23-3

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

Cat. No.: B1482359
CAS No.: 2097994-23-3
M. Wt: 277.15 g/mol
InChI Key: QHVSQVZFKNICPC-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is a chemical compound with significant potential in scientific research and various applications in chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolopyridazine core and a pyrrolidin-3-amine moiety.

Biochemical Analysis

Biochemical Properties

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinases, which are involved in phosphorylation processes. The compound’s triazolo-pyridazinyl moiety allows it to bind to the active sites of these enzymes, thereby modulating their activity. Additionally, it interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, it can enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as protein kinases, inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Additionally, it can affect the levels of metabolites, such as ATP and NADH, which are critical for cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This targeted distribution is essential for the compound’s activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing processes such as gene expression, energy production, and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps, starting with the construction of the triazolopyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthetic routes. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: The compound has shown potential as an anticancer agent, exhibiting activity against various cancer cell lines by targeting specific molecular pathways.

  • Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is unique in its structure and biological activity compared to other triazolopyridazine derivatives. Similar compounds include:

  • 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid: Used in the design of ligands for potential anticancer drugs.

  • (1,2,4-Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid: Exhibits antimicrobial and antiviral properties.

  • 5-(4-Methylbenzylidene)-1,2,4-triazolo[4,3-b]pyridazine: Known for its anxiolytic and anticonvulsant properties.

These compounds share the triazolopyridazine core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9;;/h1-2,6-7H,3-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVSQVZFKNICPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN3C=NN=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
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1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
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1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
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1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
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1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
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1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

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